4-(6-Methoxynaphthalen-2-yl)butan-2-ol
Overview
Description
4-(6-Methoxynaphthalen-2-yl)butan-2-ol is a chemical compound with the molecular formula C15H18O2 and a molecular weight of 230.31 g/mol . It is characterized by a naphthalene ring substituted with a methoxy group and a butanol side chain. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxynaphthalen-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(6-Methoxynaphthalen-2-yl)butan-2-one.
Reduction: Formation of 4-(6-Methoxynaphthalen-2-yl)butane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(6-Methoxynaphthalen-2-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol involves its interaction with specific molecular targets. In the context of its potential therapeutic applications, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(6-Methoxynaphthalen-2-yl)butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-Methoxy-2-naphthaldehyde: Precursor in the synthesis of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol.
Nabumetone: A related compound used as an NSAID.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a methoxy group and a butanol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVOSYBERVWSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65726-24-1 | |
Record name | Nabumetone alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065726241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NABUMETONE ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394320Y6J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol in the metabolism of nabumetone?
A: This compound, identified as MNBO in the study, is a key intermediate in the metabolic pathway of nabumetone. The research demonstrates that MNBO is generated from nabumetone in both microsomes and S9 extracts, indicating its formation in the initial steps of nabumetone's breakdown within the body []. This finding contributes to understanding the complex enzymatic processes involved in converting nabumetone into its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).
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